

Application Note: NMR Characterization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

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Compound of Interest

| | |
|----------------|---|
| | <i>Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate</i> |
| Compound Name: | |
| Cat. No.: | B1170927 |

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Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^{[1][2]} The protocols outlined herein describe the sample preparation, instrumentation, and data acquisition parameters for obtaining high-quality ¹H and ¹³C NMR spectra. The provided data tables of chemical shifts and coupling constants will serve as a valuable reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of this and structurally related molecules.

Introduction

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (CAS No. 170299-53-3) is a carbamate derivative featuring a trans-substituted cyclopropane ring.^{[1][2]} This structural motif is of significant interest in medicinal chemistry due to its potential to impart unique conformational constraints and metabolic stability to drug candidates. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses. NMR spectroscopy is the premier analytical technique for the unambiguous determination of the chemical structure and purity of small molecules. This application note presents a

comprehensive NMR characterization of **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate**.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate**. The spectra were recorded in deuterated chloroform (CDCl_3) at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.

Table 1: ^1H NMR Data for **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate** in CDCl_3

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|------------------------------------|--------------|--------------------------------|-------------|---------------------------|
| ~5.23 | br s | - | 1H | NH |
| ~3.66 | m | - | 2H | $-\text{CH}_2\text{OH}$ |
| ~3.26 | m | - | 1H | CH-NH |
| ~2.75 | s | - | 1H | OH |
| 1.43 | s | - | 9H | $\text{C}(\text{CH}_3)_3$ |
| ~0.9 - 1.1 | m | - | 1H | Cyclopropyl CH |
| ~0.4 - 0.6 | m | - | 2H | Cyclopropyl CH_2 |

Table 2: ^{13}C NMR Data for **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate** in CDCl_3

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------------|
| 156.84 | C=O (Carbamate) |
| 79.62 | C(CH ₃) ₃ |
| 62.09 | -CH ₂ OH |
| ~43.00 | CH-NH |
| 28.35 | C(CH ₃) ₃ |
| ~16-18 | Cyclopropyl CH |
| ~12-14 | Cyclopropyl CH ₂ |

Note: The chemical shifts for the cyclopropyl protons and carbons are approximate and may require 2D NMR techniques for precise assignment.

Experimental Protocols

Materials and Equipment

- **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate** (Purity \geq 97%)
- Deuterated chloroform (CDCl₃, 99.8 atom % D) with 0.03% (v/v) tetramethylsilane (TMS)
- NMR tubes (5 mm)
- Volumetric flasks and pipettes
- 400 MHz NMR Spectrometer

Sample Preparation

- Accurately weigh approximately 10-20 mg of **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate**.
- Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

- Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically ~4-5 cm).

NMR Data Acquisition

¹H NMR Spectroscopy

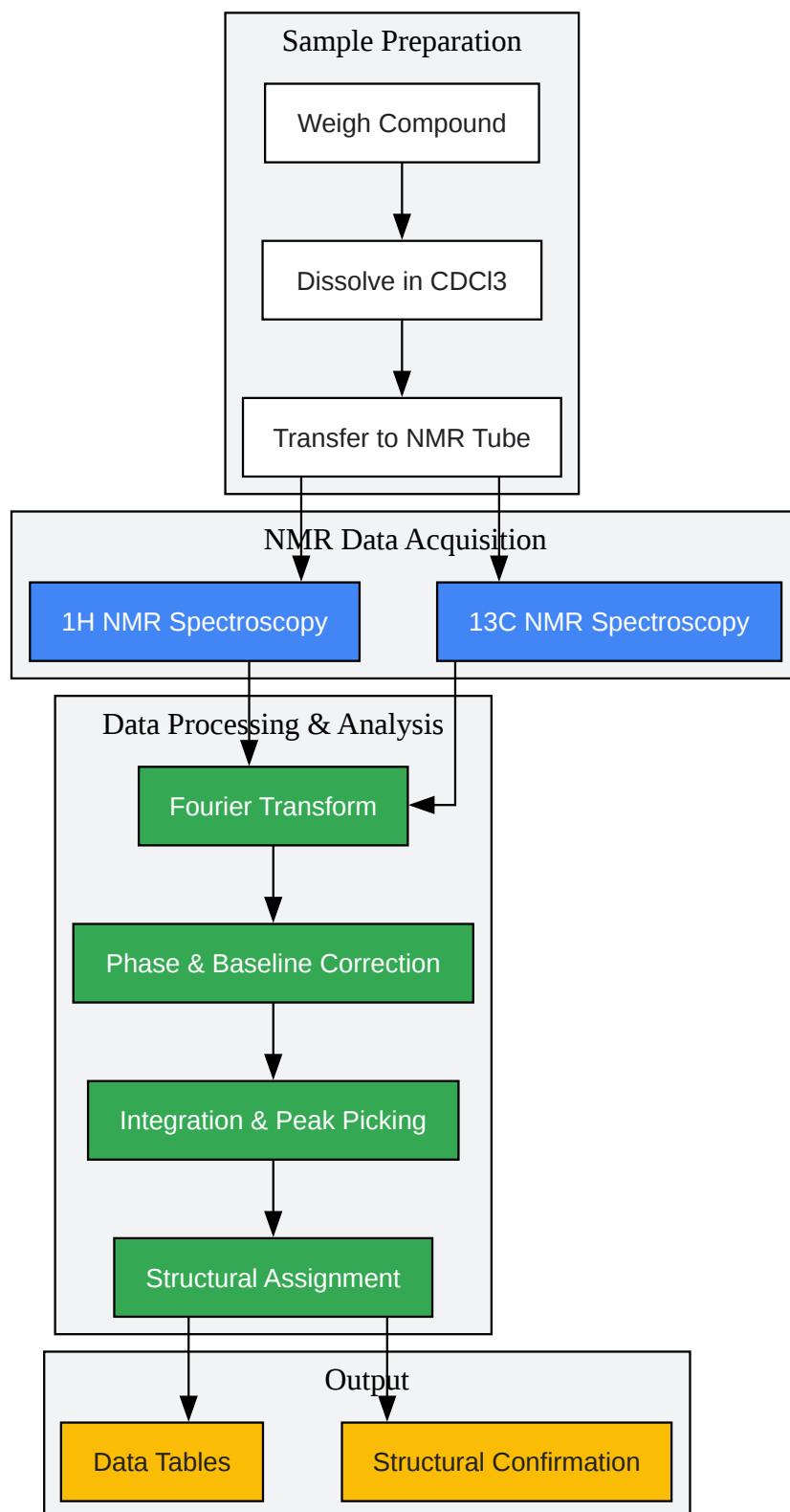
- Spectrometer: 400 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.096 s
- Spectral Width: 8278 Hz (20.6 ppm)
- Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

- Spectrometer: 100 MHz
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Program: Proton-decoupled pulse program (zgpg30)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

- Acquisition Time: 1.306 s
- Spectral Width: 23810 Hz (236.7 ppm)
- Referencing: CDCl₃ at 77.16 ppm.

Mandatory Visualization



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Caption: Workflow for the NMR characterization of chemical compounds.

Discussion

The ^1H NMR spectrum shows characteristic signals for the tert-butyl group as a sharp singlet at 1.43 ppm. The protons of the hydroxymethyl group and the proton attached to the nitrogen-bearing carbon of the cyclopropane ring appear as multiplets in the downfield region, indicative of complex spin-spin coupling. The broad singlet at approximately 5.23 ppm is characteristic of the carbamate N-H proton. The presence of a singlet for the hydroxyl proton suggests a relatively slow exchange with any residual water in the solvent.

The ^{13}C NMR spectrum confirms the presence of all nine carbon atoms in the molecule. The carbonyl carbon of the carbamate group is observed at 156.84 ppm. The quaternary and methyl carbons of the tert-butyl group appear at 79.62 and 28.35 ppm, respectively. The carbon of the hydroxymethyl group is found at 62.09 ppm. The signals for the cyclopropyl carbons are located in the upfield region, as expected for strained ring systems.

Conclusion

This application note provides a standardized protocol for the NMR characterization of **Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate**. The presented ^1H and ^{13}C NMR data are essential for the structural verification and purity assessment of this important synthetic intermediate. The detailed experimental procedures will enable researchers to obtain reproducible and high-quality NMR data, facilitating their research and development activities.

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References

- 1. Buy Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate (EVT-1512994) | 177472-54-7 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Application Note: NMR Characterization of Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate]. BenchChem, [2025]. [Online PDF]. Available

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